ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine core
Preparation Methods
The synthesis of ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of ethyl acetoacetate with thiourea under acidic conditions, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, where nucleophiles like amines or thiols replace the ethylthio group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds also contain sulfur and nitrogen heterocycles and are used in medicinal chemistry for their biological activities.
Thiophene derivatives: These compounds have a sulfur-containing five-membered ring and are known for their diverse therapeutic properties.
The uniqueness of this compound lies in its specific functional groups and the pyrimidine core, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-ethylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-15-9(13)7-6(3)11-10(14)12-8(7)16-5-2/h4-5H2,1-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNAIJMFXZWIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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